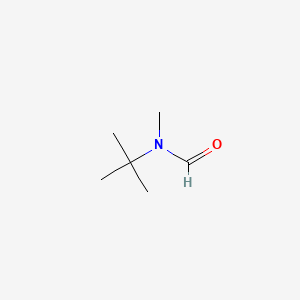

N-tert-butyl-N-methylformamide

Description

Structure

3D Structure

Properties

CAS No. |

63957-05-1 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

N-tert-butyl-N-methylformamide |

InChI |

InChI=1S/C6H13NO/c1-6(2,3)7(4)5-8/h5H,1-4H3 |

InChI Key |

GZKMWSAXNHPVJH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for N Tert Butyl N Methylformamide

Direct Synthetic Pathways to N-tert-butyl-N-methylformamide

The direct synthesis of this compound can be achieved through several methods, with the reaction between methyl tert-butyl amine and methyl formate (B1220265) being a prominent route. Catalytic approaches and careful optimization of reaction conditions are crucial for achieving high yields and purity.

Reactivity of Methyl tert-Butyl Amine with Methyl Formate

A straightforward and documented method for synthesizing this compound involves the direct reaction of methyl tert-butyl amine with methyl formate. google.com In a typical procedure, these reactants are heated under pressure. For instance, reacting methyl tert-butyl amine with a threefold molar excess of methyl formate at 125°C and 10 bar pressure for 8 hours has been shown to produce the desired product. google.com Following the reaction, purification via distillation is employed to isolate this compound. google.com

This reaction is a specific example of the broader class of aminating reactions where an amine reacts with an ester to form an amide and an alcohol. In this case, the nucleophilic methyl tert-butyl amine attacks the electrophilic carbonyl carbon of methyl formate, leading to the formation of this compound and methanol (B129727).

Catalytic Approaches to Formamide (B127407) Formation

While the direct reaction of amines and formates can proceed thermally, catalytic methods are often employed to enhance reaction rates and selectivity for formamide synthesis in general. For the synthesis of N-methylformamide, a two-step continuous process has been developed where methanol is first catalytically dehydrogenated to methyl formate, which then reacts with methylamine (B109427). google.com The catalyst for the dehydrogenation step is a composite containing multiple metal oxides, including cupric oxide, zinc oxide, aluminum oxide, and vanadium pentoxide, which demonstrates good activity at temperatures between 180-280°C. google.com

Another catalytic approach involves the use of metal-organic frameworks (MOFs). For example, a ruthenium-based MOF, Ru/MFM-300(Cr), has been used to catalyze the one-pot N-formylation of various aldehydes and ketones. nih.gov This method utilizes carbon dioxide and hydrogen in the presence of an amine source, highlighting a sustainable route to formamides. nih.gov While not specifically detailed for this compound, these catalytic systems represent viable strategies that could be adapted for its synthesis. The choice of catalyst is critical and can significantly influence the reaction pathway, favoring either deoxygenative hydrogenation (C-O bond cleavage) or the desired deaminative hydrogenation (C-N bond cleavage) of formamide intermediates. frontiersin.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, pressure, reaction time, and the molar ratio of reactants.

In the direct synthesis from methyl tert-butyl amine and methyl formate, a specific set of conditions has been reported to yield a product with over 99% purity and a 67% yield by weight. google.com These conditions include a temperature of 125°C, a pressure of 10 bar, and an 8-hour reaction time, with a 3:1 molar ratio of methyl formate to methyl tert-butyl amine. google.com Subsequent distillation at reduced pressure (25 millibar) and a head temperature of 93°C is crucial for achieving high purity. google.com

General optimization strategies in related formamide syntheses often involve screening various catalysts and oxidants. researchgate.net For instance, in the synthesis of 4H-chromen-4-ones, different catalysts like tetrabutylammonium (B224687) iodide (TBAI) and oxidants such as tert-butyl hydroperoxide (TBHP) were tested to find the optimal combination for the desired transformation. researchgate.net Temperature and solvent are also critical variables that are typically optimized once a suitable catalyst system is identified. researchgate.net The principles of reaction optimization, including careful selection of catalysts, solvents, temperature, and reactant ratios, are broadly applicable and would be essential for developing a highly efficient synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactant 1 | Methyl tert-butyl amine | google.com |

| Reactant 2 | Methyl formate | google.com |

| Molar Ratio (Reactant 2:Reactant 1) | 3.0 : 1.0 | google.com |

| Temperature | 125°C | google.com |

| Pressure | 10 bar | google.com |

| Reaction Time | 8 hours | google.com |

| Yield | 67% by weight | google.com |

| Purity | >99% by weight | google.com |

| Purification Method | Distillation at 25 mbar and 93°C | google.com |

Phase-Transfer Catalysis in N,N-Disubstituted Formamide Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing organic compounds, including N,N-disubstituted formamides, by facilitating reactions between reactants located in different immiscible phases. mdma.ch This methodology often allows for the use of milder reaction conditions and simpler work-up procedures. fzgxjckxxb.com

Mechanistic Studies of Phase-Transfer Catalyzed N-Alkylation

The N-alkylation of amides and imides is a common application of phase-transfer catalysis. researchgate.netcrdeepjournal.org The mechanism of PTC typically involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, which transports a reactant from an aqueous phase to an organic phase where the reaction occurs. mdma.chacsgcipr.org

Two primary mechanisms have been proposed: the Starks' extraction mechanism and the Brandstrom-Montanari mechanism. mdma.ch In the Starks' mechanism, the catalyst dissolves in the aqueous phase, picks up the nucleophile, and transfers it to the organic phase for the reaction. mdma.ch Conversely, the Brandstrom-Montanari mechanism suggests that the catalyst does not need to dissolve in the aqueous phase. mdma.ch

In the context of N-alkylation, the catalyst, such as a tetrabutylammonium salt, facilitates the deprotonation of the amide or imide by a base (e.g., potassium carbonate) at the interface or in the organic phase, creating a nucleophilic anion. researchgate.net This anion then reacts with an alkylating agent in the organic phase. The choice of catalyst is crucial, with factors like the size of the alkyl groups on the quaternary ammonium salt influencing its efficiency. acsgcipr.org For instance, tetrabutylammonium bromide (TBAB) and tetrabutylammonium tetrafluoroborate (B81430) (TBATFB) have been identified as highly effective catalysts for N-benzylation reactions. researchgate.net

Scope of Phase-Transfer Catalysis for this compound Analogs

Phase-transfer catalysis offers a versatile route for the synthesis of a wide range of N,N-disubstituted formamide analogs. The synthesis of N,N-disubstituted formamides via phase-transfer catalyzed N-alkylation has been documented. google.com This method is particularly valuable for the N-alkylation of various nitrogen-containing heterocycles, amides, and imides. crdeepjournal.org

The versatility of PTC allows for the use of various alkylating agents and amide substrates, enabling the creation of a library of this compound analogs. By starting with N-tert-butylformamide and using an appropriate methylating agent under PTC conditions, one could synthesize the target molecule. Similarly, starting with N-methylformamide and a tert-butylating agent could also be a viable, albeit potentially more challenging, route due to the steric bulk of the tert-butyl group. The methodology has been successfully applied to the N-alkylation of various imides with different alkyl halides, demonstrating its broad applicability. researchgate.net The use of solvent-free conditions in some PTC reactions further enhances its appeal from a green chemistry perspective. researchgate.netresearchgate.net

N-Formylation Reactions Involving Precursors to this compound

The introduction of a formyl group onto the nitrogen atom of N-tert-butyl-N-methylamine is a direct route to this compound. The choice of the formylating agent is crucial for achieving high selectivity and yield.

Utilization of N-Formylcarbazole as a Formylating Agent

Recent studies have highlighted N-formylcarbazole as an effective reagent for the formylation of amines. This reagent demonstrates notable reactivity characteristics that allow for the selective formylation of sterically less hindered aliphatic primary and secondary amines. In contrast, amines with significant steric bulk or low nucleophilicity, such as anilines, exhibit reduced reactivity under the same conditions.

The formylation reaction using N-formylcarbazole typically proceeds under mild conditions, for instance, in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. While specific experimental data on the formylation of N-tert-butyl-N-methylamine using N-formylcarbazole is not detailed in the available literature, the general reactivity patterns of this reagent suggest that the reaction would be feasible, though potentially slower compared to less sterically hindered secondary amines. The bulky tert-butyl group on the nitrogen atom of the precursor amine would likely influence the reaction kinetics.

Chemo- and Regioselectivity in Formylation Processes

The chemo- and regioselectivity of formylation reactions are paramount, especially when the substrate contains multiple reactive sites. N-formylcarbazole has been shown to selectively N-formylate amino alcohols at the amino group, leaving the hydroxyl group unreacted. This high degree of functional-group selectivity is a significant advantage of this reagent.

In the context of synthesizing this compound from its precursor N-tert-butyl-N-methylamine, the primary concern is chemoselectivity. The precursor itself does not possess other functional groups that would compete for formylation, making regioselectivity a non-issue. However, the steric environment around the nitrogen atom, dictated by the presence of both a methyl and a bulky tert-butyl group, plays a crucial role. The accessibility of the nitrogen lone pair to the formylating agent will be the determining factor for the reaction's success and rate. The principle of steric hindrance suggests that the reaction might require more forcing conditions (e.g., elevated temperature or longer reaction times) compared to the formylation of less bulky secondary amines like diethylamine.

Derivatization Strategies for Functionalized this compound Analogues

The synthesis of functionalized analogues of this compound opens avenues for creating compounds with tailored properties. This can be achieved by introducing various substituents onto the core structure.

Synthesis of Siloxy-Substituted Formamides

One notable derivatization strategy involves the introduction of a siloxy group, leading to the formation of siloxy-substituted formamides. A one-pot procedure has been developed for the synthesis of N-2-(tert-Butyldiphenylsiloxy)ethyl-N-methylformamide, an analogue where a silyl (B83357) ether functionality is incorporated.

The synthesis commences with the formylation of the corresponding amino alcohol precursor using N-formylcarbazole. Following the N-formylation, a silylation step is carried out in the same reaction vessel. This is achieved by adding a silylating agent, such as tert-butyldiphenylsilyl chloride (TBDPSCl), in the presence of a base like imidazole. This method efficiently yields the desired siloxy-substituted formamide.

Table 1: Synthesis of a Siloxy-Substituted Formamide Analogue

| Precursor | Reagents | Product | Yield |

| N-Methyl-2-aminoethanol | 1. N-Formylcarbazole, THF 2. Imidazole, TBDPSCl | N-2-(tert-Butyldiphenylsiloxy)ethyl-N-methylformamide | Not specified in literature |

This synthetic route demonstrates a practical approach to functionalized formamides, where a reactive hydroxyl group is protected as a bulky silyl ether after the formylation step.

Exploration of Substituent Effects on Reactivity and Structure

The electronic and steric effects of substituents can significantly influence the reactivity and structural characteristics of this compound analogues. The introduction of electron-withdrawing or electron-donating groups, or substituents of varying sizes, can alter the nucleophilicity of the nitrogen atom, the polarity of the amide bond, and the conformational preferences of the molecule.

Reaction Mechanisms and Kinetic Investigations of N Tert Butyl N Methylformamide

Gas-Phase Reactivity Studies: Hydroxyl Radical (OH) Interactions

The reaction with the hydroxyl (OH) radical is the primary removal mechanism for many volatile organic compounds (VOCs) in the troposphere. While direct experimental data for N-tert-butyl-N-methylformamide is not available, studies on analogous compounds such as N-methylformamide (MF) and N,N-dimethylformamide (DMF) provide significant insights into the expected kinetics and mechanisms.

Experimental studies on simple amides have been conducted to determine their reaction rate coefficients with OH radicals. These experiments, often using techniques like flash photolysis/laser-induced fluorescence, provide critical data for atmospheric modeling. researchgate.net For instance, the rate coefficients for N-methylformamide (MF) and N,N-dimethylformamide (DMF) show a negative temperature dependence, meaning the reaction rate increases as the temperature decreases. researchgate.netresearchgate.net A similar negative temperature dependence has been observed for the reaction of OH with t-butylamine. whiterose.ac.uk

The rate coefficients for these related compounds are typically in the range of 10⁻¹¹ to 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.netwhiterose.ac.uk Given the structural similarities, it is anticipated that this compound would exhibit a comparable reaction rate and a negative temperature dependence.

Table 1: Experimental Rate Coefficients for the Reaction of OH Radicals with Compounds Structurally Related to this compound

| Compound | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Expression | Reference |

|---|---|---|---|

| N-methylformamide (MF) | (1.03 ± 0.23) × 10⁻¹¹ | k(T) = (1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹ / RT) | researchgate.netwhiterose.ac.uk |

| N,N-dimethylformamide (DMF) | (1.4 ± 0.3) × 10⁻¹¹ | k(T) = (5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹ / RT) | researchgate.net |

| t-butylamine | (1.66 ± 0.20) × 10⁻¹¹ | k(T) = 1.65 × 10⁻¹¹ (T/300)⁻⁰.⁶⁹ | whiterose.ac.uk |

The reaction between the OH radical and this compound is expected to proceed via hydrogen abstraction from one of three possible sites:

The formyl C-H bond: Abstraction of the aldehydic hydrogen.

The N-methyl group C-H bonds: Abstraction from the methyl group attached to the nitrogen.

The N-tert-butyl group C-H bonds: Abstraction from one of the nine equivalent hydrogens on the tert-butyl group.

For related amides, hydrogen abstraction is the dominant pathway. researchgate.net In studies of aliphatic aldehydes, abstraction of the aldehydic hydrogen is significant. scielo.org.mx For N-methylformamide and N,N-dimethylformamide, abstraction occurs from both the formyl and the N-methyl groups. researchgate.netresearchgate.net In the case of t-butylamine, ab initio calculations predict that abstraction from the N-H bond accounts for 87% of the reaction, demonstrating a preference for abstraction at the nitrogen center. whiterose.ac.uk

For this compound, it can be hypothesized that abstraction will occur at all three sites, with the branching ratios depending on the bond dissociation energies and the stability of the resulting radical. The formyl hydrogen is typically labile, and the N-methyl group is also a likely site. The C-H bonds of the tert-butyl group, being primary, are generally stronger and less likely to be abstracted compared to the formyl or N-methyl hydrogens. nih.gov

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms where experimental data is lacking. nih.gov For the reactions of OH radicals with MF and DMF, calculations at the CCSD(T*)-F12a/aug-cc-pVTZ//MP2/aug-cc-pVTZ level of theory have been used to map the potential energy surfaces. researchgate.netrsc.org These studies calculate the energy barriers for hydrogen abstraction from different sites, identifying the transition states and confirming that H-abstraction is the most favorable pathway. researchgate.netrsc.org

For methyl formate (B1220265), theoretical calculations of barrier heights for abstraction at the methyl and formate sites were found to be 1.3 and 6.0 kJ mol⁻¹, respectively, which were refined to 0.9 ± 0.6 and 4.1 ± 0.9 kJ mol⁻¹ after fitting to experimental data. nih.gov Similar calculations for this compound would be necessary to definitively determine the barrier heights for abstraction from the formyl, N-methyl, and N-tert-butyl groups and to predict the branching ratios theoretically. Such calculations would involve locating the pre-reaction complex, the transition state for each abstraction channel, and the post-reaction product complex. nih.gov

Following the initial hydrogen abstraction by an OH radical, the resulting alkyl-type radical on the this compound molecule will rapidly react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂). The subsequent fate of this peroxy radical depends on the ambient concentrations of nitrogen oxides (NOx).

Abstraction from the formyl group: This would lead to a C-centered radical that, after adding O₂, forms a peroxy radical. This species could undergo further reactions, potentially leading to the cleavage of the molecule.

Abstraction from the N-methyl group: This forms a radical that, upon reaction with O₂, yields a peroxy radical. This peroxy radical can react with NO to form an alkoxy radical, which may then decompose or isomerize, leading to a variety of nitrogen-containing products. For MF, photo-oxidation leads to methylisocyanate (CH₃NCO) as a major product. researchgate.net

Abstraction from the N-tert-butyl group: This pathway would also lead to a peroxy radical and subsequent degradation products.

Solution-Phase Reaction Pathways and Mechanistic Elucidation

The polarity and hydrogen bond accepting capability of this compound suggest it could be an interesting solvent or reactant in solution-phase synthesis.

While there is no specific literature on the use of this compound in indium-promoted reactions, studies using the analogous solvent N-methylformamide (NMF) in Barbier-type reactions offer valuable insights. nih.govacs.org In the indium-promoted coupling of propargyl aldehydes with α-chloropropargylphenyl sulfide, NMF was found to significantly accelerate the reaction compared to water. nih.gov

Table 2: Comparison of N-methylformamide (NMF) vs. Water in an Indium-Promoted Coupling Reaction

| Aldehyde R-group | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| n-butyl | NMF | 0.5 | 81 | acs.org |

| Water | 4 | 77 | ||

| (CH₂)₃OTBS | NMF | 0.5 | 87 | acs.org |

| Water | 4 | 71 |

The rate enhancement in NMF was attributed to its high polarity and its ability to effectively solvate the intermediates. acs.org The reactions showed excellent regiocontrol and good stereocontrol. nih.gov Given that this compound is also a polar aprotic solvent, it could potentially serve as an effective medium for similar indium-promoted C-C bond-forming reactions. However, the bulky tert-butyl group might introduce steric effects that could influence the reaction rate and stereoselectivity differently than NMF. Experimental studies would be required to confirm this potential application and to characterize the kinetic and stereochemical outcomes.

Catalytic Transformations Involving this compound

The utility of this compound extends to its use as a medium for catalytic reactions, influencing reaction pathways and product formation.

This compound as a Solvent in Catalytic Organic Synthesis

The primary documented use of this compound as a solvent in catalytic synthesis is in the preparation of polymers. google.com Its polar aprotic nature makes it suitable for dissolving polymers like polyethersulfone and polysulfone. google.com In these processes, it can be used alone or in combination with other solvents such as N-methylpyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF). google.com

While specific examples of this compound in a broader range of catalytic organic reactions are not widely reported, its similarity to other polar aprotic amides suggests potential applications. For instance, the related solvent N-methylformamide (NMF) has been successfully employed in indium-promoted Barbier-style coupling reactions, where it was found to increase reaction rates and improve stereocontrol compared to reactions conducted in water. nih.gov Given that this compound shares characteristics with NMF and DMF, it could potentially be a viable solvent for various metal-catalyzed reactions.

Investigation of N-Formylation of Amines with Carbon Dioxide in the Presence of this compound or Related Formamides

The N-formylation of amines using carbon dioxide as a C1 source is a green and atom-economical method for synthesizing formamides. fudan.edu.cnresearchgate.netnih.govethz.ch These reactions are typically carried out in the presence of a catalyst and a reducing agent. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are often used as the reaction medium.

While there is no direct evidence of this compound being used in this specific transformation, the use of the related solvent DMF is well-established. For instance, the synthesis of N,N-dimethylformamide itself from dimethylamine, CO₂, and H₂ has been achieved with high efficiency using porous organometallic polymers as catalysts. fudan.edu.cn In other studies, various heterogeneous catalysts have been employed for the N-formylation of a range of amines with CO₂ in solvents like THF. rsc.org Mechanistic investigations using DFT have elucidated the role of the solvent and catalyst in activating CO₂ and the amine substrate. researchgate.net Given the similar solvent properties, it is plausible that this compound could serve as a solvent in such catalytic systems.

The following table presents data from a study on the N-formylation of various amines with CO₂ and H₂ catalyzed by a porous organometallic polymer, showcasing the types of transformations that could potentially be conducted in a solvent like this compound.

| Amine | Product | Conversion (%) | Selectivity (%) |

| Dimethylamine | N,N-Dimethylformamide | >99 | >99 |

| Diethylamine | N,N-Diethylformamide | >99 | >99 |

| Piperidine | N-Formylpiperidine | >99 | >99 |

| Morpholine | N-Formylmorpholine | >99 | >99 |

| Aniline | N-Phenylformamide | 90 | 98 |

(Data adapted from a study on N-formylation of amines with CO₂ and H₂ catalyzed by porous organometallic polymers) fudan.edu.cn

Integration into Chiral Metal-Organic Frameworks for Asymmetric Catalysis

Chiral Metal-Organic Frameworks (MOFs) are a class of porous materials with significant potential in asymmetric catalysis due to their well-defined chiral environments. nih.govrsc.org The synthesis of these frameworks often involves the use of a solvent to dissolve the metal ions and organic linkers. Polar aprotic solvents are frequently employed for this purpose.

For example, the synthesis of chiral MOF-74 frameworks has been accomplished using post-synthetic modification with proline in N,N-dimethylformamide (DMF). nih.gov The solvent plays a critical role in the loading of the chiral modifier and its interaction with the MOF. nih.gov In other instances, chiral MOF-5 has been synthesized using N-methyl-2-pyrrolidone (NMP) as the solvent. sigmaaldrich.com

Although there are no specific reports on the use of this compound in the synthesis of chiral MOFs, its nature as a polar aprotic solvent suggests it could be a suitable medium for such syntheses. The choice of solvent can influence the formation of defects and the coordination of chiral molecules within the framework, which in turn affects the catalytic performance of the MOF. nih.gov There is currently no evidence to suggest that this compound has been integrated as a structural component into chiral MOFs.

Advanced Spectroscopic and Computational Characterization of N Tert Butyl N Methylformamide

Conformational Analysis and Equilibrium Dynamics

The conformational landscape of N-tert-butyl-N-methylformamide is characterized by the dynamic interplay of cis/trans isomerism, significantly influenced by the steric bulk of its substituents. This section explores the conformational preferences and the energetic barriers to rotation, employing advanced spectroscopic and computational techniques to elucidate these properties.

Cis/Trans Isomerism and Steric Hindrance Effects on Conformational Preferences

The amide bond in N-substituted formamides, including this compound, exhibits partial double bond character, leading to restricted rotation and the existence of cis and trans isomers. The relative stability of these isomers is a delicate balance of electronic and steric effects. In many secondary amides, the trans conformation is generally favored due to reduced steric repulsion between the substituents on the nitrogen and the carbonyl oxygen. nih.gov However, the presence of a bulky tert-butyl group introduces significant steric hindrance, which can alter this preference.

Studies on sterically hindered amides like N-tert-butylformamide have shown that while the trans isomer may be enthalpically favored in some environments, the entropic contribution can favor the cis isomer. nih.gov The steric strain imposed by the tert-butyl group can destabilize the planar trans conformation, potentially leading to a larger population of the cis isomer than would be expected in less hindered amides. nih.govsci-hub.se This steric clash between the bulky alkyl group and the formyl proton or methyl group is a key determinant of the conformational equilibrium.

The conformational behavior of related systems, such as cis- and trans-1,2-di-tert-butylcyclohexane, further highlights the profound impact of bulky substituents on molecular geometry, where non-chair conformations can become significantly populated to alleviate steric strain. sci-hub.se

Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Equilibrium Determination

Variable Temperature (VT) NMR spectroscopy is a powerful technique for investigating dynamic processes such as the cis/trans isomerization in amides. nih.govoxinst.comyoutube.com By monitoring the chemical shifts and line shapes of NMR signals over a range of temperatures, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) and the activation energy (Ea) for the interconversion between conformers. nih.govoxinst.com

At low temperatures, the rate of interconversion is slow on the NMR timescale, and distinct signals for the cis and trans isomers are observed. As the temperature increases, the rate of rotation around the amide bond accelerates. This leads to broadening of the signals and their eventual coalescence into a single, time-averaged resonance at higher temperatures. oxinst.com The temperature at which coalescence occurs is directly related to the energy barrier for rotation.

For sterically hindered amides like N-tert-butylformamide, VT-NMR studies have revealed that the solvent plays a crucial role in the conformational equilibrium. nih.gov For instance, in a low dielectric constant solvent like CDCl₃, the trans isomer of N-tert-butylformamide is enthalpically disfavored but entropically favored compared to the cis isomer. nih.gov This contrasts with less hindered amides where the trans isomer is typically enthalpically favored in the same solvent. nih.gov

Table 1: Thermodynamic Parameters for Cis/Trans Isomerization of N-tert-butylformamide in CDCl₃

| Parameter | Value | Unit |

| ΔH° (trans - cis) | 1.60 ± 0.09 | kJ mol⁻¹ |

| 298 x ΔS° (trans - cis) | 1.71 ± 0.10 | kJ mol⁻¹ |

This table is based on data for N-tert-butylformamide, a closely related compound, to illustrate the principles of conformational equilibrium determination by VT-NMR. nih.gov

Rotational Spectroscopy for Gas-Phase Conformational Landscapes and Torsion-Rotation Interactions

Rotational spectroscopy provides highly precise information about the geometry and conformational landscape of molecules in the gas phase, free from intermolecular interactions. This technique is particularly valuable for studying subtle structural details and the effects of internal motions, such as methyl torsion. arxiv.orgrsc.orgrsc.org

For a molecule like this compound, rotational spectroscopy can definitively identify the preferred conformer(s) in the gas phase and accurately determine their rotational constants. These constants are directly related to the moments of inertia and thus the molecular structure.

Intermolecular Interactions and Solvation Phenomena

The chemical and physical properties of this compound in condensed phases are significantly influenced by its interactions with surrounding molecules, including self-association and solvation. This section delves into the nature of these intermolecular forces and their impact on the molecule's conformational energetics.

Hydrogen Bonding Networks in Liquid and Gaseous Phases of this compound and Related Amides

Amides are capable of forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and, in the case of secondary amides, the N-H proton acting as a donor. In this compound, the absence of an N-H proton precludes it from acting as a hydrogen bond donor. However, the carbonyl oxygen can still participate as a hydrogen bond acceptor.

In the pure liquid state, amides like N-methylformamide are known to form extensive hydrogen-bonded networks, which can include linear and cyclic structures. dntb.gov.uaarxiv.org These interactions significantly influence the liquid's structure and dynamics. For this compound, while it cannot form the same N-H···O=C hydrogen bonds as primary or secondary amides, dipole-dipole interactions and weaker C-H···O interactions can still lead to molecular association. nih.gov The bulky tert-butyl group, however, would sterically hinder the formation of extended, ordered networks.

In the gas phase, while monomers are expected, a significant fraction of dimers can also be found for related amides like N-methylformamide, held together by hydrogen bonds. dntb.gov.ua For this compound, gas-phase studies would reveal the intrinsic propensity for self-association in the absence of a solvent.

Impact of Solvent Dielectric Constant and Solvation Ability on Conformational Energetics

The conformational equilibrium of this compound is highly sensitive to the surrounding solvent environment. nih.gov The dielectric constant (ε) of the solvent and its ability to form hydrogen bonds play a critical role in stabilizing or destabilizing the cis and trans conformers. frontiersin.orgresearchgate.netnih.gov

Generally, more polar solvents tend to favor the conformer with the larger dipole moment. Theoretical and experimental studies on related amides have shown that the calculated changes in geometry and vibrational spectra upon moving from the gas phase to a solvent medium are consistent with an increased weight of the dipolar resonance structure of the amide group in more polar solvents. nih.gov

For N-tert-butylformamide, a significant change in the enthalpy and entropy of the cis/trans equilibrium is observed when moving from a low-dielectric solvent like chloroform (B151607) (CDCl₃) to a high-dielectric, hydrogen-bonding solvent like water. nih.gov In aqueous solution, the trans isomer of N-tert-butylformamide is more enthalpically favored than in chloroform, but this is accompanied by a less favorable entropy change. nih.gov This demonstrates that both the enthalpic and entropic contributions to the free energy difference between the isomers are strongly dependent on the solvent. nih.gov The ability of the solvent to form hydrogen bonds with the amide, particularly with the carbonyl oxygen, can selectively stabilize one conformer over the other.

Table 2: Enthalpy and Entropy of Cis/Trans Isomerization for N-tert-butylformamide in Different Solvents

| Solvent | ΔH° (trans - cis) (kJ mol⁻¹) | 298 x ΔS° (trans - cis) (kJ mol⁻¹) |

| CDCl₃ | 1.60 ± 0.09 | 1.71 ± 0.10 |

| H₂O | -1.72 ± 0.06 | -1.87 ± 0.06 |

This table is based on data for N-tert-butylformamide, a closely related compound, to illustrate the principles of solvent effects on conformational energetics. nih.gov

Theoretical Modeling of Solute-Solvent Interactions and Enthalpy/Entropy Contributions

The interactions between a solute and the surrounding solvent molecules are crucial in determining the solute's properties and reactivity. For formamide (B127407) derivatives, including this compound, the nature of these interactions can be complex. Studies on similar systems, such as N,N-dimethylformamide (DMF) and N-methylformamide (NMF) in water, reveal that binary associations are predominant in water-rich regions, while ternary associations can occur to a lesser extent in regions rich in the organic solvent. rsc.orgpsu.edu

The thermodynamic functions of solvation, such as the standard molar Gibbs free energy and the standard molar enthalpy of solvation, provide valuable insights into these interactions. For instance, in formamide, N-methylformamide, and N,N-dimethylformamide, the solvophobic effect plays a significant role. nist.gov This effect is strongest in formamide, weaker in N-methylformamide, and very weak in N,N-dimethylformamide, which correlates with the average number of intermolecular hydrogen bonds per unit volume in these solvents. nist.gov

Computational methods, such as those based on group contribution and machine learning, have been developed to predict solvation free energy and enthalpy. nih.gov These models can provide accuracy comparable to advanced quantum chemistry methods and are valuable tools for understanding the thermodynamic driving forces in solution. nih.gov The distribution of solute-solvent affinities can be heterogeneous, with strong attractions observed between certain solutes and solvents. nih.gov However, a direct relationship between solubility and the magnitude of these interactions is not always observed. nih.gov

| Interaction Type | Key Findings | Relevant Compounds |

| Solute-Solvent | Binary associations dominate in water-rich regions of amide-water mixtures. rsc.orgpsu.edu | N,N-dimethylformamide, N-methylformamide, Water |

| Solvophobic Effect | Strength of the effect decreases in the order: Formamide > N-methylformamide > N,N-dimethylformamide. nist.gov | Formamide, N-methylformamide, N,N-dimethylformamide |

| Computational Prediction | Machine learning models can accurately predict solvation free energy and enthalpy. nih.gov | General applicability |

| Affinity Distributions | Heterogeneous distributions of solute-solvent affinities are observed. nih.gov | Dapsone in various solvents |

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure of molecules like this compound. These methods solve the Schrödinger equation to determine the electronic wave function and energy of a system, providing detailed information about bonding, charge distribution, and molecular orbitals. youtube.com DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, turning a complex many-body problem into a more manageable one by focusing on the electron density. youtube.com

Studies on related molecules, such as N-methylformamide, have utilized ab initio calculations to understand their rotational spectra and conformational preferences. rsc.org These calculations help in identifying the most stable conformers and interpreting experimental spectroscopic data. uva.es For instance, in the case of N-methylformamide, the most stable conformer is the trans form. arxiv.org The electronic structure of the amide group, characterized by the delocalization of the nitrogen lone pair, significantly influences the molecule's properties. uva.es

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. DFT and ab initio methods can be used to calculate rotational constants and vibrational frequencies, which can then be compared with experimental data from techniques like Fourier Transform Microwave Spectroscopy. uva.es This comparison aids in the unambiguous identification of different conformers of a molecule in the gas phase. uva.es

For N-methylformamide, extensive measurements of its rotational spectrum have been carried out and analyzed using the Rho-axis method and the RAM36 code, which are designed to handle the complexities arising from internal rotation of the methyl group. arxiv.org These theoretical models allow for the fitting of thousands of spectral lines with experimental accuracy, providing a detailed understanding of the molecule's rotational and torsional dynamics. arxiv.org

| Spectroscopic Parameter | Computational Method | Key Application |

| Rotational Constants | DFT, ab initio | Conformer identification, structural determination rsc.orguva.es |

| Vibrational Frequencies | DFT, ab initio | Interpretation of infrared and Raman spectra |

| Torsional Dynamics | Rho-axis method (RAM36) | Analysis of complex rotational spectra with internal rotation arxiv.org |

Understanding the mechanism of a chemical reaction requires the characterization of its reaction pathway, including the identification of transition states and the determination of energy barriers. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. numberanalytics.com

Theoretical methods are essential for locating and characterizing these transient species. For example, in the study of phosphoryl transfer reactions, which are models for RNA cleavage, computational methods are used to interpret experimental kinetic isotope effects and map out the free energy profiles of the reaction. nih.gov These calculations can distinguish between different mechanisms, such as concerted or stepwise pathways, and identify whether nucleophilic attack or leaving group departure is the rate-determining step. nih.gov The stability of transition states is influenced by steric, electronic, and solvent effects. numberanalytics.com

Structure-Activity Relationships (SARs) are models that correlate the chemical structure of a compound with its biological activity or chemical reactivity. While specific SARs for this compound are not extensively documented in the provided search results, the principles of SAR development are broadly applicable.

The reactivity of related compounds can provide insights. For instance, in the solid-state photochemistry of N-(tert-butyl)succinimide, the close proximity between carbonyl oxygen atoms and γ-hydrogen atoms on the tert-butyl group, as determined by its crystal structure, leads to an intramolecular hydrogen atom abstraction upon UV irradiation. researchgate.net This demonstrates a clear link between molecular structure and photochemical reactivity. researchgate.net Similarly, the reactivity of transition metal di(tert-butyl)amido compounds is influenced by the steric bulk of the ligand, leading to low coordination numbers and unique chemical properties. researchgate.netillinois.edu

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand might interact with a biological target, such as a protein or nucleic acid.

While specific molecular docking studies involving this compound are not detailed in the provided results, the methodological approach is well-established. The process involves defining a binding site on the target molecule and then using a scoring function to evaluate different binding poses of the ligand. These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding.

The insights gained from such studies can help in understanding the potential biological activity of a compound and in designing new molecules with improved binding affinity and selectivity.

Advanced Materials Science and Process Chemistry Applications of N Tert Butyl N Methylformamide

N-tert-butyl-N-methylformamide as a Specialized Solvent in Polymer Chemistry

This compound, a disubstituted amide, has emerged as a compound of interest for specialized applications in polymer chemistry. google.comontosight.ai Its molecular structure, featuring both hydrophobic alkyl groups (tert-butyl and methyl) and a hydrophilic formamide (B127407) group, gives it unique solubility characteristics. ontosight.ai A key application is its use as a high-performance solvent, particularly for polymers that are difficult to dissolve. google.com The utility of a polymer solvent is often determined by its ability to create solutions with a high concentration of the polymer, a critical factor for industrial processes. google.com this compound has demonstrated its capability as a solvent for a range of high-performance polymers, especially at elevated temperatures typical of coating and processing applications, such as in the range of 120°C to 200°C. google.com

Its efficacy extends to several classes of polymers, making it a versatile option for specific industrial needs. google.com A patent has highlighted its use for sulfone polymers, polyamides, polyimides, polyamidimides, polyesters, and halogen-substituted polymers. google.com Specifically, polymers such as polyethersulfone (PES), polysulfone (PSU), polyphenylsulfone (PPSU), and polyvinylidene fluoride (B91410) (PVDF) have been identified as soluble in this compound. google.com

Table 1: Polymers Soluble in this compound

| Polymer Class | Specific Examples |

|---|---|

| Sulfone Polymers | Polyethersulfone (PES), Polysulfone (PSU), Polyphenylsulfone (PPSU) |

| Polyamides | - |

| Polyimides | - |

| Polyamidimides | - |

| Polyesters | - |

| Halogen-substituted Polymers | Polyvinylidene fluoride (PVDF) |

Data sourced from patent information highlighting the solvent capabilities of the compound. google.com

Dissolution Mechanisms of Various Polymers in this compound at Elevated Temperatures

The dissolution of polymers is a complex physical process that does not involve the breaking of covalent bonds within the polymer chains. reddit.com Instead, the solvent acts to overcome the intermolecular forces that hold the polymer chains together in the solid state. reddit.com The general mechanism can be understood as a multi-step process. buffalo.eduresearchgate.net

First, the solvent molecules penetrate the solid polymer matrix. This initial penetration causes the polymer to swell, forming a softened, gel-like layer at the interface between the polymer and the solvent. researchgate.net At elevated temperatures, as used with this compound, the polymer chains gain thermal energy and exhibit increased mobility. google.com This enhanced mobility, combined with the interaction between the solvent and polymer molecules, facilitates the second stage: the disentanglement of individual polymer chains from the bulk material. reddit.combuffalo.edu

The "like dissolves like" principle is relevant; the polarity of this compound allows it to interact effectively with and solvate the polar groups present in polymers like polyamides and sulfone polymers. The solvent molecules form a solvation shell around the disentangled polymer chains, preventing them from re-aggregating and allowing them to move freely within the solvent, resulting in a homogeneous solution. reddit.com The effectiveness of this compound at high temperatures suggests that the thermal energy provided is crucial for overcoming the strong chain-chain interactions in high-performance polymers. google.com

Use as a Reaction Medium for Polymer Synthesis

An effective reaction medium for polymerization must meet several criteria: it should be inert to the reactants and catalysts, stable under reaction conditions, and capable of dissolving the monomer reactants and the resulting polymer product to maintain a homogeneous reaction environment.

While direct research detailing the use of this compound as a primary medium for polymer synthesis is not extensively documented in the provided search results, its properties make it a plausible candidate. Its high boiling point and thermal stability, as indicated by its use in high-temperature applications, are advantageous for polymerization reactions that require significant heat input. google.comcymitquimica.com Its demonstrated ability to dissolve a variety of finished polymers suggests it would also effectively dissolve the corresponding monomers and keep the growing polymer chains in solution, preventing premature precipitation and helping to control the reaction kinetics and molecular weight of the final product. google.com

Role in Working Fluids and Heat Transfer Systems

Beyond its solvent properties, this compound has been identified for its potential use as a working fluid and a heat transfer fluid. google.com These applications demand chemical and thermal stability, as the fluid is subjected to continuous temperature cycles.

Performance Characteristics of this compound in Thermal Applications

The suitability of a fluid for heat transfer is determined by its thermophysical properties. Key performance characteristics include a high boiling point, low volatility, and high thermal stability to prevent decomposition at operating temperatures. cymitquimica.com this compound is noted for its utility in high-temperature environments (120-200°C), which implies a high boiling point and the stability required for such thermal applications. google.com For comparison, related formamides like N-methylformamide also exhibit high boiling points, a trait attributed to strong intermolecular forces. nih.govnih.gov

Other important properties for a heat transfer fluid include a high heat capacity to carry significant amounts of thermal energy, and appropriate viscosity that balances low pumping power requirements with effective heat transfer.

Table 2: General Properties and Characteristics

| Property | Value/Characteristic | Significance |

|---|---|---|

| Molecular Formula | C6H13NO | Basic chemical identity. ontosight.aiechemi.com |

| Molar Mass | 115.17 g/mol | Influences thermodynamic properties. echemi.com |

| Physical State | Liquid at room temperature | A prerequisite for a fluidic solvent or heat transfer medium. ontosight.ai |

| Boiling Point | High (inferred) | Allows for operation at elevated temperatures without excessive pressure buildup. google.comcymitquimica.com |

| Thermal Stability | Stable at 120-200°C | Crucial for longevity and safety in heat transfer systems. google.com |

| Solubility | Soluble in organic solvents | Indicates its chemical nature and handling characteristics. ontosight.aicymitquimica.com |

This table is compiled from general descriptions and inferred properties based on its applications.

Engineering Design Considerations for Fluidic Systems Utilizing this compound

When designing a fluidic system for heat transfer using this compound, several engineering factors must be considered, primarily driven by the high operating temperatures.

Material Compatibility: The chosen materials for pipes, pumps, valves, and seals must be chemically resistant to the formamide at temperatures up to 200°C to prevent corrosion and degradation.

Thermal Expansion: Like all fluids, this compound will expand when heated. The system must incorporate expansion tanks or other measures to safely accommodate the change in fluid volume.

Pumping and Viscosity: The viscosity of the fluid as a function of temperature must be known to select an appropriate pump that can provide the required flow rate with reasonable energy consumption.

System Sealing: Given the high temperatures and the nature of the organic fluid, robust sealing mechanisms are necessary to prevent leaks, which could be hazardous and lead to loss of the working fluid.

Heat Exchangers: The design of heat exchangers must be optimized for the specific thermal conductivity and heat capacity of this compound to ensure efficient thermal energy transfer.

Fundamental Insights into Interstellar Chemistry and Astrochemistry Modeling

The study of molecules in the interstellar medium (ISM) provides clues to the chemical evolution of the universe and the origins of life. nih.gov This research relies on a combination of astronomical observation (primarily radio astronomy), laboratory spectroscopy, and chemical modeling. escholarship.orgau.dk

While this compound has not been specifically identified as a target molecule in astrochemistry searches, the study of simpler, structurally related amides provides a valuable framework. N-methylformamide (CH3NHCHO), for instance, has been the subject of astrochemical investigation. arxiv.org It is considered a potentially important prebiotic molecule because it contains a peptide bond (-NH-C(=O)-), the fundamental link in proteins. nih.govarxiv.org

Researchers have reported the tentative detection of N-methylformamide toward the hot molecular core Sagittarius B2(N2) using the Atacama Large Millimeter/submillimeter Array (ALMA). arxiv.org Such detections are made possible by precisely measuring the molecule's rotational spectrum in the laboratory and then searching for corresponding spectral lines in the data from radio telescopes. escholarship.orgarxiv.org

Astrochemical models suggest that molecules like N-methylformamide may form on the surfaces of icy dust grains in cold, dense interstellar clouds. au.dkarxiv.org Plausible formation pathways include the reaction of functional-group radicals or the hydrogenation of other complex molecules like methyl isocyanate (CH3NCO). arxiv.org The observed abundances of these related molecules are then used to refine chemical kinetics models, which simulate the complex web of reactions occurring in space. arxiv.orgarxiv.org These models help scientists understand whether the formation of such molecules is governed by reaction kinetics or by thermal equilibrium. arxiv.org

Should this compound become a molecule of astrochemical interest, a similar approach would be necessary: its rotational spectrum would need to be characterized in detail in the laboratory before any meaningful search could be conducted in the interstellar medium.

Spectroscopic Signatures and Interstellar Detection Potential for Amides (Extrapolation from N-methylformamide)

The detection of molecules in the vast, cold expanse of the interstellar medium relies on matching astronomical observations with laboratory-based spectroscopic data. Rotational spectroscopy, which measures the quantized rotational energy levels of molecules, is a powerful tool for identifying gas-phase molecules in space.

The case of N-methylformamide (CH₃NHCHO), a structural isomer of acetamide, serves as a valuable proxy for understanding the interstellar detection potential of more complex amides. aanda.org N-methylformamide is considered a key molecule for prebiotic chemistry due to its peptide bond. aanda.orgarxiv.org Its rotational spectrum, however, is complicated by the internal rotation of the methyl group, which leads to complex torsion-rotation interactions. arxiv.org Detailed laboratory measurements using absorption spectrometers in the millimeter and submillimeter wave regions (45–630 GHz) have been crucial for accurately characterizing its rotational spectrum. aanda.orgarxiv.org

These laboratory efforts have led to the tentative detection of N-methylformamide in the hot molecular core Sagittarius B2(N2) using the Atacama Large Millimeter/submillimeter Array (ALMA). aanda.orgarxiv.orgresearchgate.net Five rotational transitions of N-methylformamide were found to coincide with spectral lines from this source, and their intensities are consistent with models of the molecule's behavior. aanda.org

Extrapolating from these findings, the interstellar detection of this compound would require:

Detailed Laboratory Spectroscopy: High-resolution rotational spectra of this compound would need to be recorded and analyzed. The presence of the bulkier tert-butyl group would lead to a different and likely more complex rotational spectrum compared to N-methylformamide.

Telescopic Observations: Deep and sensitive spectral line surveys of star-forming regions and hot molecular cores, where complex organic molecules are known to exist, would be necessary. researchgate.netnih.gov

The abundance of formamide (NH₂CHO) in the ISM suggests that its derivatives could also be present. aanda.org The tentative detection of N-methylformamide at an abundance slightly lower than its more stable isomer, acetamide, suggests that formation pathways may be kinetically rather than thermodynamically controlled. arxiv.orgresearchgate.net This provides hope for the potential, albeit challenging, detection of other complex amides like this compound.

Tentative Interstellar Detections of N-methylformamide in Sagittarius B2(N2)

| Parameter | Value | Reference |

|---|---|---|

| Source | Sagittarius B2(N2) | aanda.org |

| Telescope | Atacama Large Millimeter/submillimeter Array (ALMA) | arxiv.org |

| Number of Coincident Transitions | 5 | aanda.org |

| Relative Abundance | More than one order of magnitude less abundant than NH₂CHO | arxiv.orgresearchgate.net |

| Relative Abundance | A factor of two less abundant than CH₃NCO | arxiv.orgresearchgate.net |

| Relative Abundance | Slightly less abundant than CH₃CONH₂ | arxiv.orgresearchgate.net |

Chemical Kinetic Models for Amide Formation and Degradation in Space

Understanding the potential abundance of amides in the ISM requires the development of chemical kinetic models that simulate their formation and destruction pathways under interstellar conditions. osti.govjeeadv.ac.in These models incorporate a network of chemical reactions, including gas-phase reactions and reactions occurring on the surfaces of icy dust grains.

For N-methylformamide, gas-grain chemical kinetics models suggest several plausible formation routes. arxiv.orgresearchgate.net One proposed mechanism involves the reaction of the formyl radical (HCO) with methylamine (B109427) (CH₃NH₂) on the surface of interstellar ice grains. Another potential pathway is the hydrogenation of methyl isocyanate (CH₃NCO) on grain surfaces. arxiv.org The efficient formation of HNCO via the reaction of NH and CO on grains is considered a necessary step for the observed gas-phase abundance of CH₃NCO, a precursor to N-methylformamide. arxiv.org

The degradation of amides in the interstellar medium can occur through various processes, including photodissociation by ultraviolet radiation from stars and destruction by cosmic rays. The rates of these degradation processes are crucial for determining the steady-state abundance of amides.

For a more complex amide like this compound, analogous formation pathways could be considered:

Grain-Surface Reactions: Formation could potentially occur through the reaction of the formyl radical with N-tert-butyl-N-methylamine on ice mantles.

Gas-Phase Reactions: While less efficient for complex molecules, some gas-phase formation routes might contribute to its abundance.

The kinetic models for N-methylformamide suggest that the formation of amides is likely controlled by kinetics rather than thermal equilibrium. arxiv.orgresearchgate.net This implies that even if a molecule is not the most thermodynamically stable isomer, it can still be formed and observed if the kinetic barriers to its formation are favorable. This principle is encouraging for the potential existence of a wide variety of complex organic molecules, including this compound, in the ISM.

Proposed Formation Pathways for N-methylformamide in the ISM

| Pathway Type | Proposed Reaction | Location | Reference |

|---|---|---|---|

| Grain-Surface Chemistry | Direct addition of functional-group radicals | Interstellar Grains | arxiv.orgresearchgate.net |

| Grain-Surface Chemistry | Hydrogenation of CH₃NCO | Interstellar Grains | arxiv.orgresearchgate.net |

Design Principles for N-substituted Amides in Specific Chemical Transformations

The reactivity and selectivity of N-substituted amides in chemical reactions are governed by a delicate interplay of steric and electronic factors. solubilityofthings.comacs.org Understanding these principles is crucial for designing specific chemical transformations and developing novel synthetic methodologies. fiveable.me

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The chemical behavior of amides is significantly influenced by the nature of the substituents on the nitrogen atom. fiveable.me These substituents can modulate the electronic properties of the amide bond and introduce steric hindrance that affects the accessibility of the carbonyl carbon to nucleophiles. auburn.edu

Electronic Factors:

The resonance delocalization of the nitrogen lone pair electrons into the carbonyl group gives the C-N bond a partial double bond character, which contributes to the stability and planarity of the amide group. solubilityofthings.comnih.gov The electronic nature of the N-substituents can either enhance or diminish this resonance effect.

Electron-donating groups (EDGs) on the nitrogen, such as alkyl groups, increase the electron density on the nitrogen atom, enhancing resonance stabilization and making the amide less reactive towards nucleophilic attack. solubilityofthings.com

Electron-withdrawing groups (EWGs) on the nitrogen decrease the electron density, reducing resonance stabilization and making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. solubilityofthings.comauburn.edu

In this compound, both the tert-butyl and methyl groups are electron-donating, which contributes to the stability of the amide bond.

Steric Factors:

Steric hindrance arises from the spatial arrangement of atoms within a molecule, which can impede the approach of reactants. libretexts.orglibretexts.org In N-substituted amides, bulky substituents on the nitrogen can shield the carbonyl carbon from nucleophilic attack, thereby slowing down or even preventing reactions. fiveable.melibretexts.org

The tert-butyl group in this compound is significantly larger than the methyl group, introducing considerable steric hindrance around the nitrogen atom and the carbonyl group. dntb.gov.uaresearchgate.net This steric bulk can have a profound impact on the reactivity of the molecule. For instance, in reactions like hydrolysis, the bulky tert-butyl group can hinder the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon, making the amide more resistant to cleavage. fiveable.meauburn.edu

Influence of Substituents on Amide Reactivity

| Factor | Effect of EDGs (e.g., alkyl groups) | Effect of EWGs | Effect of Bulky Substituents | Reference |

|---|---|---|---|---|

| Electronic | Decrease reactivity towards nucleophiles | Increase reactivity towards nucleophiles | - | solubilityofthings.com |

| Steric | - | - | Decrease reaction rates due to steric hindrance | fiveable.melibretexts.org |

Development of Green Chemistry Approaches Leveraging Formamide Properties

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov Formamides, including this compound, have properties that can be leveraged in the development of greener chemical processes. google.com

One of the key areas where formamides find application in green chemistry is as alternative solvents. wikipedia.orgchemrxiv.org N,N-dimethylformamide (DMF) has been a widely used solvent in industry, but it is now recognized as a substance of very high concern due to its toxicity. chemrxiv.org This has driven the search for safer alternatives. This compound is one such compound that has been proposed as a solvent, particularly for polymers like polyethersulfone, polysulfone, and polyvinylidene fluoride. google.com Its potential as a greener solvent stems from its different toxicological profile and physical properties compared to DMF.

Furthermore, the synthesis of formamides itself is a target for green chemistry approaches. Traditional methods for formamide synthesis often involve hazardous reagents like carbon monoxide. acs.org Newer, more sustainable methods are being developed that utilize carbon dioxide (CO₂) as a C1 building block. acs.orgacs.orgrsc.org These processes, often employing transition metal catalysts, allow for the synthesis of a wide range of formamides with high yields under milder conditions. acs.orgresearchgate.netnih.gov For example, the synthesis of various formamides from CO₂ has been demonstrated on a miniplant scale, showcasing the potential for industrial application. acs.orgacs.org

The properties of formamides can also be exploited in novel synthetic strategies. For instance, the reactivity of formamide has been used in photocatalytic reactions to produce renewable monomers with high atom economy, which are then used to synthesize biobased polymers. rsc.org Electrochemical methods are also being explored for the sustainable synthesis of formamides, avoiding the need for metal catalysts. uva.nl

The development of these green chemistry approaches, from the use of formamides as safer solvents to their sustainable synthesis, highlights the ongoing efforts to make chemical manufacturing more environmentally benign.

Green Chemistry Approaches Involving Formamides

| Approach | Description | Example | Reference |

|---|---|---|---|

| Alternative Solvents | Use of formamides with more favorable safety profiles to replace hazardous solvents like DMF. | This compound as a solvent for polymers. | google.com |

| Sustainable Synthesis | Development of synthetic routes to formamides that utilize renewable feedstocks or less hazardous reagents. | Synthesis of formamides from CO₂ and H₂ using catalytic systems. | acs.orgacs.orgrsc.org |

| Sustainable Synthesis | Electrochemical N-formylation of amines using methanol (B129727). | Metal-free synthesis of methylformamide. | uva.nl |

| Renewable Polymers | Leveraging formamide reactivity for the production of biobased polymers with high atom economy. | Photocatalytic synthesis of renewable monomers from formamide and acrylate (B77674) derivatives. | rsc.org |

Future Research Directions and Emerging Paradigms for N Tert Butyl N Methylformamide Studies

Development of Novel and Sustainable Synthetic Routes for N-tert-butyl-N-methylformamide

The synthesis of this compound traditionally relies on methods that may involve hazardous reagents or produce significant waste. Future research is anticipated to focus on developing greener, more sustainable synthetic pathways. These efforts are likely to concentrate on catalytic processes that offer high atom economy, the use of environmentally benign solvents, and energy-efficient reaction conditions.

One promising area is the direct carbonylation of N-tert-butyl-N-methylamine with carbon dioxide, a renewable C1 source. This approach, while challenging, would represent a significant advancement in sustainable chemistry. Another avenue involves the development of novel catalysts for the formylation of the corresponding amine, potentially using formic acid or its derivatives as the formylating agent, which are less hazardous than traditional reagents like phosgene (B1210022) or carbon monoxide.

Research into biocatalytic routes, employing enzymes to facilitate the formylation, could also provide a highly selective and environmentally friendly alternative. The principles of green chemistry will be central to these new synthetic strategies, aiming to minimize the environmental footprint of producing this compound.

| Synthetic Route | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

| Formylating Agent | Phosgene, Carbon Monoxide | Carbon Dioxide, Formic Acid | Reduced toxicity, renewable feedstock, safer handling |

| Catalyst | Stoichiometric reagents | Heterogeneous or homogeneous catalysts, enzymes | Recyclability, high selectivity, mild reaction conditions |

| Solvent | Chlorinated hydrocarbons | Supercritical CO2, bio-based solvents, or solvent-free conditions | Reduced environmental impact, easier product separation |

| Energy Input | High temperatures and pressures | Photochemical or electrochemical methods, lower temperatures | Reduced energy consumption, potential for novel reactivity |

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To optimize the synthesis of this compound, particularly in the context of developing novel and sustainable routes, real-time monitoring of reaction kinetics and mechanisms is crucial. Advanced spectroscopic techniques are poised to play a pivotal role in this area. spectroscopyonline.comresearchgate.netbirmingham.ac.uk

In situ spectroscopy, such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy, allows for the continuous tracking of reactant consumption and product formation without the need for sampling. spectroscopyonline.com This provides invaluable data for understanding reaction pathways, identifying transient intermediates, and optimizing process parameters like temperature, pressure, and catalyst loading. For instance, time-resolved in situ (TRIS) monitoring can offer deep insights into reaction kinetics and the influence of experimental parameters on reaction outcomes. birmingham.ac.uk

The integration of these spectroscopic tools into reaction vessels, including microreactors, will enable high-throughput experimentation and rapid optimization of reaction conditions for the synthesis of this compound.

| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |

| Fourier-Transform Infrared (FTIR) | Vibrational modes of functional groups | Monitoring the disappearance of amine N-H bands and the appearance of the amide C=O stretch. |

| Raman Spectroscopy | Complementary vibrational information, good for aqueous systems | Quantifying reactants and products in real-time, especially in multiphase reaction systems. researchgate.net |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands, good for process monitoring | Online monitoring of bulk chemical composition and physical properties in industrial-scale production. |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure and environment | Mechanistic studies to identify intermediates and byproducts in complex reaction mixtures. |

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Solvation Properties

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is creating new paradigms for chemical research. mit.eduibm.com For this compound, these computational tools can accelerate the discovery and optimization of its synthesis and applications.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. nih.govchemrxiv.org This can be applied to forecast the yield of this compound under various conditions, thus reducing the number of experiments required for optimization. cmu.edu Furthermore, AI can be employed to predict the solvation properties of this compound, which is critical for its use as a solvent in different chemical processes.

These predictive models can also guide the design of novel catalysts by identifying promising candidate structures and predicting their activity and selectivity for the synthesis of this compound. The use of AI in this context represents a shift towards a more data-driven and predictive approach to chemical research. ibm.com

| AI/ML Application | Predicted Property | Impact on this compound Research |

| Reaction Outcome Prediction | Yield, selectivity, reaction time | Faster optimization of synthetic routes, reduced experimental costs. mit.edu |

| Solvent Property Prediction | Solubility of solutes, miscibility, polarity | Identification of new applications for this compound as a solvent. |

| Catalyst Design | Catalytic activity, stability | Accelerated discovery of efficient catalysts for its synthesis. |

| Retrosynthetic Analysis | Potential synthetic pathways | Proposing novel and more efficient routes for its production. |

Exploration of this compound in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. tue.nlvapourtec.com The synthesis and application of this compound are well-suited for exploration within these systems.

Synthesizing this compound in a continuous flow reactor could allow for the use of more extreme reaction conditions with greater control, potentially leading to higher yields and purities in shorter reaction times. researchgate.net The small internal volumes of microreactors minimize safety risks, which is particularly advantageous when working with toxic or explosive reagents. beilstein-journals.org

Furthermore, this compound itself could be used as a high-boiling, polar aprotic solvent in flow chemistry applications, facilitating reactions that require such conditions. Its properties may be beneficial for dissolving a wide range of organic and inorganic compounds in continuous processes.

| Parameter | Batch Processing | Flow Chemistry/Microreactors | Advantages for this compound |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio | Better temperature control, reduced risk of thermal runaway. tue.nl |

| Mass Transfer | Often diffusion-limited | Rapid mixing and diffusion | Increased reaction rates and yields. tue.nl |

| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Safer handling of reactive intermediates and reagents. vapourtec.com |

| Scalability | Difficult, requires re-optimization | Straightforward by running longer or in parallel | Faster transition from laboratory-scale to industrial production. researchgate.net |

Design of New Functional Materials and Catalysts Utilizing this compound as a Building Block or Medium

The unique chemical structure of this compound, featuring a sterically hindered amide group, makes it an interesting candidate as a building block for new functional materials and as a medium for catalytic processes.

As a building block, it could be incorporated into polymers to create materials with tailored properties. The bulky tert-butyl group could influence the polymer's morphology and physical characteristics, such as its glass transition temperature and solubility. The amide functionality provides a site for further chemical modification or for hydrogen bonding interactions.

In catalysis, this compound could serve as a ligand for metal catalysts, where its steric and electronic properties could influence the catalyst's activity and selectivity. digitellinc.comchemrxiv.org It could also be used as a reaction medium that stabilizes catalytic species or influences the transition state of a reaction. The design of catalysts and materials guided by a molecular-level understanding is a key area of modern chemistry. anl.govnih.gov

| Application Area | Potential Role of this compound | Resulting Properties or Functionalities |

| Polymer Chemistry | Monomer or additive | Modified thermal properties, controlled solubility, sites for cross-linking. |

| Coordination Chemistry | Ligand for metal complexes | Tunable steric and electronic environment for catalytic centers. chemrxiv.org |

| Catalysis | Solvent or co-catalyst | Enhanced catalyst stability, altered reaction selectivity, improved reaction rates. anl.gov |

| Nanomaterials Synthesis | Capping agent or solvent | Control over nanoparticle size and shape, prevention of agglomeration. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-tert-butyl-N-methylformamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting N-methylformamide with tert-butyl halides under reflux in anhydrous solvents (e.g., dichloromethane) with a base like cesium carbonate to neutralize HX byproducts . Catalysts such as 2,4,6-tri-tert-butylphenol may enhance reaction efficiency . Optimization involves varying temperature (20–80°C), solvent polarity, and stoichiometric ratios of reactants. Distillation under reduced pressure is critical for purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- GC/MS : Identifies volatile impurities and confirms molecular weight (e.g., tert-butyl fragments at m/z 57) .

- NMR Spectroscopy : H NMR should show tert-butyl protons as a singlet (~1.2 ppm) and N-methyl groups at ~2.8–3.0 ppm. C NMR confirms carbonyl (C=O) at ~165–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1670 cm) and N–H (~3300 cm) .

Q. What are the primary research applications of this compound in synthetic chemistry?

- Applications :

- Intermediate in Drug Synthesis : Used to prepare tert-butyl-protected amines or carboxylic acids, crucial for peptide coupling in pharmaceuticals (e.g., PPARγ agonists) .

- Solvent in Polymerization : Enhances solubility of monomers in polyamide synthesis due to its polar aprotic nature .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Reproducibility Checks : Validate purity (>95% via HPLC) and structural integrity (NMR) to rule out batch variability .

- Dose-Response Studies : Test derivatives across a wide concentration range (nM–mM) to identify non-linear effects.

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to confirm target specificity, as off-target effects may explain discrepancies .

Q. What strategies improve the stability of this compound under hydrolytic or oxidative conditions?

- Methodology :

- Protective Group Chemistry : Introduce electron-withdrawing substituents on the tert-butyl group to reduce susceptibility to hydrolysis .

- Storage Optimization : Store under inert gas (N/Ar) at –20°C in amber vials to prevent photodegradation and moisture ingress .

- Stabilizers : Add antioxidants like BHT (0.01–0.1% w/w) to mitigate oxidation during long-term storage .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in this compound?

- Methodology :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare bond angles, charge distribution, and steric maps with analogs like N,N-dimethylformamide .

- Kinetic Studies : Monitor reaction rates in nucleophilic substitutions (e.g., with amines) to quantify steric hindrance effects .

Q. What experimental design principles apply when scaling up this compound synthesis from lab to pilot plant?

- Methodology :

- Safety Protocols : Use jacketed reactors with pressure relief valves for exothermic reactions.

- Solvent Recovery : Implement fractional distillation loops to recycle high-boiling solvents like DMF .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression to maintain consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.